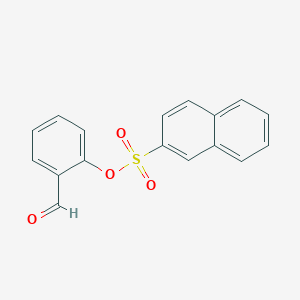

2-Formylphenyl naphthalene-2-sulfonate

Description

Properties

IUPAC Name |

(2-formylphenyl) naphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4S/c18-12-15-7-3-4-8-17(15)21-22(19,20)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNRWSFOHARBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl naphthalene-2-sulfonate typically involves the condensation of 2-naphthol with an aldehyde in the presence of a Lewis acid catalyst. Common catalysts used in this reaction include ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), and ceric ammonium nitrate (CAN) . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl naphthalene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.

Major Products

Oxidation: 2-Carboxyphenyl naphthalene-2-sulfonate.

Reduction: 2-Hydroxymethylphenyl naphthalene-2-sulfonate.

Substitution: Various substituted phenyl naphthalene-2-sulfonates depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Formylphenyl naphthalene-2-sulfonate serves as a building block in the synthesis of complex organic molecules and heterocycles. Its structural features allow it to participate in various chemical reactions, making it a versatile compound for organic synthesis.

Biology

In biological research, this compound is utilized as a probe for studying enzyme-catalyzed reactions and investigating biological pathways. Its ability to interact with biological systems makes it valuable for understanding metabolic processes.

Medicine

The compound is under investigation for its potential use in drug development . It may act as a precursor for pharmaceutical compounds, particularly in the development of new therapeutic agents targeting various diseases.

Industry

In industrial applications, this compound is employed in the production of dyes , pigments, and other specialty chemicals. Its sulfonate group enhances solubility and reactivity, making it suitable for various formulations.

Biochemical Properties

The biochemical properties of this compound are influenced by its molecular structure, which includes a naphthalene functional unit. This structure contributes to its reactivity and interaction with biological systems.

Toxicity and Environmental Impact

Research indicates that related compounds, such as naphthalene sulfonates, can accumulate in aquatic environments and exhibit toxic effects on marine life. Studies have shown that exposure to these compounds can lead to oxidative stress and DNA damage in aquatic organisms . These findings underscore the importance of understanding the environmental implications of using such compounds.

Synthesis and Characterization

A study focused on the synthesis of 5-(Diethylamino)-2-formylphenyl naphthalene-2-sulfonate derivatives demonstrated their potential as anti-Alzheimer agents through molecular docking studies. The research highlighted the importance of structural modifications in enhancing biological activity .

Toxicological Assessment

Another investigation evaluated the toxicity of related naphthalene sulfonates on aquatic species like Channa punctatus. The study assessed oxidative stress markers and genotoxicity, revealing significant increases in DNA damage at higher concentrations . This research emphasizes the need for careful management of compounds like this compound to mitigate environmental risks.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic synthesis |

| Biology | Probe for enzyme-catalyzed reactions |

| Medicine | Potential precursor for pharmaceuticals |

| Industry | Production of dyes and specialty chemicals |

Mechanism of Action

The mechanism of action of 2-Formylphenyl naphthalene-2-sulfonate involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its use in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Phenyl naphthalene-2-sulfonate: Similar structure but lacks the formyl group, resulting in different reactivity and applications.

2-Naphthalenesulfonic acid: Contains a sulfonic acid group instead of a sulfonate ester, leading to different chemical properties and uses.

Uniqueness

2-Formylphenyl naphthalene-2-sulfonate is unique due to the presence of both a formyl group and a sulfonate group, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic chemistry and related fields.

Biological Activity

2-Formylphenyl naphthalene-2-sulfonate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H12O3S

- Molar Mass : 272.32 g/mol

The synthesis of this compound typically involves the reaction of naphthalene sulfonic acid with a formyl group donor under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Islam et al. demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Cytokine Modulation : By modulating cytokine production, it can reduce inflammation and tissue damage.

- Oxidative Stress Reduction : Preliminary studies suggest it may possess antioxidant properties that help mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy :

- Inflammation Model :

- Molecular Docking Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-formylphenyl naphthalene-2-sulfonate, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via condensation of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde under reflux in ethanol. Optimization involves controlling stoichiometry (1:1.2 molar ratio) and reaction time (6–8 hours). Purification is achieved through recrystallization using ethanol:water (3:1 v/v) .

- Key Data :

| Reactant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 5-amino-2-sulfanylbenzimidazole | Ethanol | 78 | 72–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonate S=O stretch at ~1170–1200 cm⁻¹, aldehyde C=O at ~1700 cm⁻¹).

- NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm) and aldehyde proton (δ ~9.8 ppm). ¹³C NMR detects sulfonate carbons (δ ~125–135 ppm) .

- Validation : Experimental NMR shifts are cross-validated with DFT/B3LYP/6-311++G(d,p) calculations using the GIAO method .

Advanced Research Questions

Q. How can computational methods resolve tautomeric equilibria in this compound derivatives?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level evaluates thione–thiol tautomerism. Energy differences between tautomers (ΔG < 2 kcal/mol) suggest coexistence in solution. Solvent effects are modeled using the polarizable continuum model (PCM) .

- Key Insight : The sulfonate group stabilizes the thione form, while electron-withdrawing substituents favor the thiol tautomer .

Q. What mechanistic insights explain the reactivity of this compound in micellar media?

- Methodology : Kinetic studies of SN2 reactions in tetradecyltrimethylammonium bromide (TTAB) micelles show rate enhancement due to:

- Increased local bromide ion concentration.

- Micellar disruption of water hydration shells around nucleophiles.

Q. How can crystallographic data resolve structural ambiguities in sulfonate derivatives?

- Methodology : Single-crystal X-ray diffraction (SHELXL) confirms monoclinic symmetry (space group P21/n) with unit cell parameters:

| a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|

| 8.0694 | 15.2168 | 14.0996 | 92.505 |

- Application : SHELXPRO refines hydrogen bonding networks, revealing sulfonate-oxygen interactions critical for supramolecular assembly .

Toxicological and Biological Evaluation

Q. What strategies assess the cytotoxicity of this compound?

- Methodology :

- MTT Assay : Evaluates mitochondrial activity in cell lines (e.g., IC₅₀ values for HeLa cells).

- Comparative Analysis : Analogues like 2-(methylsulfonyl)naphthalene show stronger cytotoxicity (IC₅₀ = 12 µM) than the sulfonate derivative (IC₅₀ = 45 µM) .

- Risk Assessment : Follows ATSDR guidelines: study screening, bias assessment (e.g., in vitro vs. in vivo concordance), and confidence rating .

Q. How do structural modifications alter the compound’s environmental persistence?

- Methodology : Hydrolysis studies at pH 7–9 measure half-life (t₁/₂). Sulfonate esters degrade faster (t₁/₂ = 2–5 days) than methylthio derivatives (t₁/₂ = 14 days) due to electrophilic sulfonyl groups .

Data Contradictions and Validation

Q. How to reconcile discrepancies between computational and experimental NMR chemical shifts?

- Resolution : Apply scaling factors (0.96–0.98) to DFT-predicted shifts. Root-mean-square deviations (RMSD) < 0.3 ppm indicate reliable assignments .

Q. Why do micellar effects vary across sulfonate derivatives?

- Analysis : Micelle-substrate affinity depends on hydrophobicity (logP). This compound (logP = 1.8) shows moderate partitioning into micelles vs. naphthalene-2-sulfonyl chloride (logP = 2.5) .

Tables for Comparative Analysis

Table 1 : Cytotoxicity of Naphthalene Derivatives

| Compound | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 45 ± 3 | HeLa | |

| 2-(Methylsulfonyl)naphthalene | 12 ± 1 | HeLa | |

| Naphthalene (parent) | 220 ± 15 | HeLa |

Table 2 : Computational vs. Experimental ¹H NMR Shifts (δ, ppm)

| Proton Position | Experimental | DFT (B3LYP) | Deviation |

|---|---|---|---|

| Aldehyde (CHO) | 9.82 | 9.75 | -0.07 |

| Aromatic C-H | 7.35–8.50 | 7.28–8.45 | <0.10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.